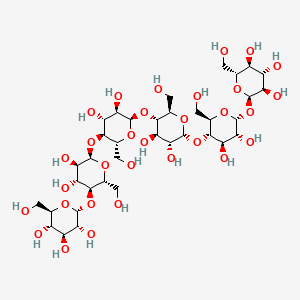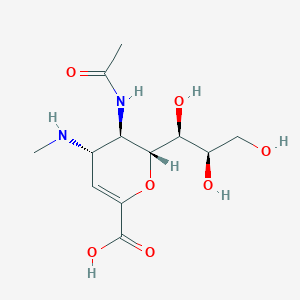
(R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of a mesylate intermediate followed by nucleophilic substitution with ammonia.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further reduce the amine group to an alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkylamines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity is essential for the development of stereospecific reactions and products.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its chiral nature allows for the investigation of enantioselective binding and activity.
Medicine
In medicine, ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of these targets in a stereospecific manner, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-methoxyphenol
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,5-Difluoro-4-methoxyphenylboronic acid
Uniqueness
®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to its chiral center, which imparts enantioselectivity in its interactions. This property distinguishes it from other similar compounds that may lack chirality or have different substituents on the aromatic ring, leading to different chemical and biological behaviors.
Eigenschaften
Molekularformel |
C9H12ClF2NO |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
(1R)-1-(2,6-difluoro-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-5(12)9-7(10)3-6(13-2)4-8(9)11;/h3-5H,12H2,1-2H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
SWNYDDQVCAISKQ-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1F)OC)F)N.Cl |
Kanonische SMILES |
CC(C1=C(C=C(C=C1F)OC)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)


![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)



